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1H-indol-3-yl(morpholino)methanone

Cat. No.: B2663751
CAS No.: 225782-55-8
M. Wt: 230.267
InChI Key: SGZDFERKUQVERA-UHFFFAOYSA-N
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Description

Historical Context and Significance of Indole-Morpholine Hybrid Structures in Medicinal Chemistry Research

The journey into the therapeutic potential of indole-morpholine hybrids is built upon decades of research into their constituent parts. The indole (B1671886) nucleus is a fundamental component of many natural and synthetic biologically active compounds. nih.gov Its presence in the amino acid tryptophan, the neurotransmitter serotonin (B10506), and various alkaloids has long signaled its importance in biological processes. This has spurred extensive investigation into synthetic indole-based derivatives for a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. ajprd.com

Similarly, the morpholine (B109124) ring is a versatile scaffold in medicinal chemistry. Its incorporation into drug candidates can enhance their pharmacological profile. The presence of the oxygen atom can improve water solubility, while the nitrogen atom provides a point for further chemical modification and can participate in crucial interactions with biological targets. Consequently, numerous drugs across different therapeutic areas contain a morpholine moiety.

The strategic combination of these two pharmacophorically important scaffolds into a single molecular entity represents a logical step in the quest for novel drug candidates. The resulting hybrid structures offer the potential for synergistic or unique biological activities that are not observed with the individual components alone.

Rationale for Investigating 1H-Indol-3-yl(morpholino)methanone and Related Derivatives

The primary rationale for the investigation of this compound and its derivatives lies in their structural resemblance to a well-studied class of compounds known as indole-3-glyoxylamides. nih.govajprd.com Extensive research has demonstrated that indole-3-glyoxylamides possess a range of biological activities, with a particular focus on their potential as anticancer agents. ajprd.comacs.org

A significant body of evidence suggests that many indole-3-glyoxylamide (B122210) derivatives exert their anticancer effects by inhibiting tubulin polymerization. ajprd.com Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis (programmed cell death). By targeting tubulin, these compounds represent a promising strategy for cancer chemotherapy.

The investigation of this compound, therefore, is driven by the hypothesis that the incorporation of the morpholine ring may modulate the biological activity, selectivity, and pharmacokinetic properties of the parent indole-3-glyoxylamide scaffold. Researchers are keen to understand how this specific structural modification influences the compound's ability to interact with tubulin or other potential biological targets.

Scope and Research Avenues for Indolyl(morpholino)methanone Compounds

The research landscape for indolyl(morpholino)methanone compounds is expanding, with several key avenues being actively explored.

Anticancer Drug Discovery: The most prominent area of investigation for these compounds is in the field of oncology. ajprd.comacs.org Researchers are synthesizing and evaluating libraries of this compound derivatives to identify potent and selective anticancer agents. Key research activities in this area include:

Synthesis of Analogues: The synthesis of a diverse range of analogues with modifications on both the indole and morpholine rings to establish structure-activity relationships (SAR).

Biological Evaluation: Screening these compounds against various cancer cell lines to determine their cytotoxic activity.

Mechanism of Action Studies: Investigating the molecular mechanisms by which these compounds exert their anticancer effects, with a primary focus on their interaction with tubulin and their impact on microtubule dynamics.

Table 1: Investigated Biological Activities of Indole-3-Glyoxylamide Derivatives

Biological Activity Therapeutic Area Key Findings
Anticancer Oncology Inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest. ajprd.com
Antiviral Infectious Diseases Activity against various viruses, including HIV. acs.org

Other Therapeutic Areas: While the primary focus has been on cancer, the inherent versatility of the indole-morpholine scaffold suggests that these compounds may have potential in other therapeutic areas as well. Preliminary studies on broader classes of indole derivatives have shown promise in areas such as neurodegenerative diseases and infectious diseases. nih.gov Future research may therefore explore the activity of this compound and its analogues against a wider range of biological targets.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Indole-3-glyoxylamides
Serotonin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O2 B2663751 1H-indol-3-yl(morpholino)methanone CAS No. 225782-55-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-3-yl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-13(15-5-7-17-8-6-15)11-9-14-12-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZDFERKUQVERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328389
Record name 1H-indol-3-yl(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819781
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

225782-55-8
Record name 1H-indol-3-yl(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1h Indol 3 Yl Morpholino Methanone

Established Synthetic Routes for 1H-Indol-3-yl(morpholino)methanone Core Scaffold

The formation of the indolyl-morpholino-methanone structure is accessible through several reliable synthetic pathways, which offer flexibility in starting materials and reaction conditions.

Multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net While a direct one-pot MCR for the synthesis of this compound is not extensively documented, MCRs are widely used to generate diverse indole-based structures, often using indole-3-carbaldehyde as a key building block. researchgate.netekb.eg For instance, three-component reactions involving 1H-indole-3-carbaldehyde, an active methylene (B1212753) compound (like malononitrile), and various other components are employed to create complex heterocyclic systems fused to the indole (B1671886) core. ekb.egnih.gov These reactions highlight the potential of MCRs to rapidly generate libraries of indole derivatives for further elaboration into target structures like indolyl methanones.

Reactants Catalyst/Conditions Product Type Reference
1H-Indole-3-carbaldehyde, Malononitrile, Active Methylene CompoundsTriethylamine, Ethanol, RefluxPyrano[2,3-b]indole derivatives ekb.eg
Indole, Aldehydes, N-alkylanilinesBromodimethylsulfonium bromide (BDMS)3-Aminoalkylated indoles researchgate.net
Indole, 4-Methoxyphenylglyoxal, Meldrum's acidEt3N, MeCN, Reflux4-(1H-indol-3-yl)-furan-2(5H)-one derivative mdpi.com

This table showcases examples of multicomponent reactions starting with indole or its derivatives to produce complex heterocyclic systems.

Nucleophilic substitution is the most direct and widely employed method for the synthesis of this compound. The core of this strategy is the formation of an amide bond between an activated indole-3-carboxylic acid derivative and morpholine (B109124).

The typical sequence involves:

Preparation of Indole-3-carboxylic acid: This intermediate can be synthesized via the Vilsmeier-Haack formylation of indole to produce indole-3-carboxaldehyde (B46971), followed by oxidation. orgsyn.org

Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This electrophilic intermediate is highly susceptible to nucleophilic attack.

Amide Formation: The activated indole-3-carbonyl chloride is then treated with morpholine. The nitrogen atom of the morpholine acts as a nucleophile, attacking the carbonyl carbon and displacing the chloride to form the stable amide bond of the final product.

A related strategy involves the nucleophilic substitution on the indole nitrogen (N-alkylation) to create analogues. For example, treating an indole derivative with 4-(2-chloroethyl)morpholine (B1582488) in the presence of a base like potassium hydroxide (B78521) or sodium hydride results in the formation of an N-(2-morpholinoethyl)indole. scirp.orgsemanticscholar.org This approach is particularly useful for synthesizing derivatives where the morpholine moiety is tethered to the indole nitrogen rather than the C3 position. semanticscholar.orgsmolecule.com

Indole-3-carboxaldehyde is a versatile and crucial precursor for the synthesis of this compound and its derivatives. researchgate.net The aldehyde's carbonyl group readily participates in various C-N bond-forming reactions. researchgate.netresearchgate.net While direct condensation does not yield the methanone (B1245722), the synthesis almost invariably proceeds through the aldehyde intermediate.

The established route is a two-step process:

Oxidation: Indole-3-carboxaldehyde is oxidized to indole-3-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O).

Coupling/Condensation: The resulting carboxylic acid is then coupled with morpholine, as detailed in the nucleophilic substitution section (2.1.2).

The aldehyde itself is a hub for creating a variety of analogues through direct condensation reactions. For example, condensation of indole-3-carboxaldehyde with aryl amines in the presence of an acid catalyst yields Schiff bases. researchgate.net Similarly, reaction with various hydrazides produces corresponding hydrazones, which are themselves a class of biologically active compounds. nih.gov These reactions underscore the importance of indole-3-carboxaldehyde as a pivotal intermediate in the synthesis of diverse indole derivatives. acs.org

Catalytic Approaches in the Synthesis of Indolyl(morpholino)methanones

Catalysis offers powerful tools for synthesizing and functionalizing the indole scaffold, often providing milder reaction conditions and improved efficiency over stoichiometric methods.

Transition metals, particularly palladium and copper, are instrumental in the synthesis of 3-acylindoles and related structures. beilstein-journals.org Friedel-Crafts acylation, a classic method for attaching an acyl group to an aromatic ring, can be used to synthesize 3-acylindoles from an indole and an acyl chloride in the presence of a Lewis acid catalyst like AlCl₃. mdpi.com

More advanced copper-mediated methods have been developed for the synthesis of 3-acylindoles via an oxidative decarbethoxylation of ethyl arylacetates in the presence of an indole. rsc.org Furthermore, palladium-catalyzed carbonylative reactions, where carbon monoxide is incorporated into the molecule, represent a powerful strategy for synthesizing indole-3-carboxylates and related carbonyl compounds. beilstein-journals.org

Notably, this compound itself has been used as a substrate in transition metal-catalyzed reactions. In one study, it was subjected to palladium-catalyzed C4-arylation conditions, demonstrating the robustness of the methanone group and its utility as a directing group for further functionalization of the indole ring, even though it did not yield the desired C4-arylation product in that specific case. sci-hub.se

Catalyst System Reaction Type Product/Outcome Reference
Pd(OAc)₂ / AgTFAC4-H ArylationC4-arylation of indole-3-carbonyl compounds sci-hub.se
Pd(tfa)₂ / p-benzoquinoneOxidative Heterocyclization/CarbonylationN-substituted indole-3-carboxylic esters beilstein-journals.org
Cu(OAc)₂ / KOtBuOxidative Decarboxylation(2-Methyl-1H-indol-3-yl)(phenyl)methanone rsc.org
Pd(PPh₃)₂/SnCl₂Reductive Carbonylative CyclizationIndole derivatives from 2-nitrostyrenes beilstein-journals.org

This table summarizes various transition metal-catalyzed reactions for the synthesis and functionalization of indole-3-carbonyl compounds.

Organocatalysis and Brønsted/Lewis acid catalysis provide metal-free alternatives for the synthesis and modification of indole derivatives. Lewis acids like aluminum chloride (AlCl₃) are standard catalysts for electrophilic substitution reactions on the indole ring, such as the Friedel-Crafts acylation. mdpi.commdpi.com Brønsted acids are also employed in various transformations, including the synthesis of complex indole alkaloids. wisconsin.edu

Organocatalysts, which are small, metal-free organic molecules, have emerged as powerful tools. For example, the synthesis of bis(indolyl)methanes from indoles and aldehydes can be efficiently catalyzed by simple organic molecules like mandelic acid or enzymes such as α-chymotrypsin. mdpi.comresearchgate.net Amines like morpholine or piperidine (B6355638) can also act as organocatalysts in reactions such as the Knoevenagel condensation or Michael additions involving indole derivatives. nih.govrsc.org For instance, morpholine trifluoroacetic acid salt has been used as an efficient catalyst for the direct C3 alkenylation of indoles with α,β-unsaturated aldehydes. rsc.org These methods offer the advantages of being environmentally benign, low-cost, and readily available.

Green Chemistry Principles in this compound Synthesis

The synthesis of indole derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific green synthesis protocols for this compound are not extensively detailed in the literature, the methodologies applied to analogous indole compounds provide a clear framework for its environmentally benign production.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions represent a significant advancement in green organic synthesis. By eliminating the solvent, these methods reduce chemical waste, can lower costs, and often decrease reaction times. alliedacademies.org For the synthesis of indole derivatives like bis(indolyl)methanes, solvent-free conditions under microwave irradiation have proven effective, offering easier workup and enhanced reaction rates. alliedacademies.org

Research into the addition of indole to aldehydes has demonstrated that novel 1,3'-diindolyl methane (B114726) derivatives can be synthesized under neat conditions at elevated temperatures. nih.gov Similarly, catalyst-free approaches using polyethylene (B3416737) glycol (PEG) as a reaction medium and promoter have been developed for synthesizing 3-substituted indoles, avoiding hazardous solvents and catalysts. openmedicinalchemistryjournal.com These principles are readily applicable to the synthesis of this compound, which would typically involve the coupling of an activated indole-3-carboxylic acid derivative with morpholine. Conducting such acylations under solvent-free or minimal-solvent conditions is a promising green alternative to traditional methods.

Electrochemical Synthesis Techniques

Electrochemical synthesis offers a powerful green alternative by using electricity, a traceless reagent, to drive chemical reactions. This method can minimize the need for chemical oxidants or reductants, thereby reducing waste. Electrochemical methods have been successfully applied to synthesize various heterocyclic compounds.

For instance, an electrochemical approach has been developed for the synthesis of 5-(1H-indol-3-yl) N-substituted 1,3,4-oxadiazole-2-amines. researchgate.net This process uses a simple two-electrode system and demonstrates high functional group tolerance and good yields. researchgate.net Another study details the electrochemical synthesis of trisindoline nanorods from isatins and indoles in excellent yields. rsc.org Although a direct electrochemical synthesis for this compound has not been reported, the successful application of this technique to the formation of other C-N and C-C bonds on the indole scaffold suggests its potential for the direct oxidative coupling of indole with a morpholine-based reagent or related precursors.

Advanced Synthetic Characterization Methodologies in Research

The unambiguous identification and purity assessment of synthesized compounds like this compound rely on a suite of advanced analytical techniques. Spectroscopic and chromatographic methods are indispensable tools for structural elucidation and quality control in a research setting.

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR would be used to confirm its structure. Based on data from closely related compounds, the expected chemical shifts can be predicted. mdpi.comnih.gov The ¹H NMR spectrum would feature characteristic signals for the indole ring protons, including a distinct singlet for the N-H proton, and multiplets in the aromatic region. mdpi.comtandfonline.com The morpholine ring protons would appear as distinct multiplets, typically in the 3-4 ppm range. nih.govsemanticscholar.org

Table 1: Predicted NMR Spectral Data for this compound

Nucleus Functional Group Predicted Chemical Shift (ppm) Multiplicity
¹H Indole N-H > 11.0 Broad Singlet
¹H Indole Aromatic C-H 7.0 - 8.5 Multiplets, Doublets
¹H Morpholine O-CH₂ ~3.7 Multiplet
¹H Morpholine N-CH₂ ~3.6 Multiplet
¹³C Carbonyl (C=O) ~165 Singlet
¹³C Indole Aromatic C 110 - 138 Multiple Signals
¹³C Morpholine O-CH₂ ~66 Singlet
¹³C Morpholine N-CH₂ ~45 Singlet

Note: These are predicted values based on analogous structures reported in the literature.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula (C₁₃H₁₄N₂O₂). semanticscholar.org Techniques like electrospray ionization (ESI) are commonly used. nih.govsemanticscholar.org The fragmentation pattern observed in the mass spectrum can also offer structural clues. For instance, in related indole-3-carbonyl compounds, a common fragmentation involves the cleavage of the bond between the carbonyl carbon and the indole ring, leading to a characteristic indol-3-oyl cation (m/z 144). researchgate.net LC-MS analysis has identified the protonated molecule [M+H]⁺ for this compound. google.com

Chromatographic Purification and Purity Assessment Methods

Chromatographic techniques are essential for isolating the target compound from the reaction mixture and for assessing its purity.

Column Chromatography is the most common method for purification. Silica gel is typically used as the stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as n-hexane and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol. mdpi.commdpi.org The polarity of the eluent is gradually increased to separate the desired product from starting materials and byproducts. mdpi.com Flash column chromatography, an automated version of the technique, is also frequently employed for faster and more efficient purification. researchgate.netsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of the final compound. semanticscholar.orgsemanticscholar.org By using a standardized method, often on a reverse-phase C18 column, the presence of any impurities can be detected and quantified. semanticscholar.org HPLC is also crucial for monitoring the progress of a reaction. semanticscholar.org

Table 2: Common Chromatographic Methods for Indole Derivatives

Technique Stationary Phase Typical Mobile Phase Purpose Reference
Column Chromatography Silica Gel n-Hexane/Ethyl Acetate Purification mdpi.com
Column Chromatography Silica Gel Chloroform/Methanol Purification mdpi.org
Flash Chromatography Silica Gel Hexanes/Ethyl Acetate Purification semanticscholar.org

Structure Activity Relationship Sar and Rational Design of 1h Indol 3 Yl Morpholino Methanone Derivatives

Systematic Structural Modifications of the 1H-Indol-3-yl(morpholino)methanone Core

The potency and efficacy of derivatives are intricately linked to the nature and position of substituents on the indole (B1671886) ring, modifications to the morpholine (B109124) moiety, and the characteristics of the carbonyl linker.

Substituent Effects on the Indole Ring System

The indole nucleus is a common feature in many biologically active compounds and serves as a crucial anchor for receptor interaction. smolecule.comtandfonline.comnih.gov Altering the substitution pattern on this ring system can significantly impact the pharmacological profile of the resulting molecules.

Research has shown that substitutions at various positions of the indole ring can modulate binding affinity and functional activity at different receptors. For instance, in a series of indol-3-yl-tetramethylcyclopropyl ketones, substitutions on the indole ring were generally found to be detrimental to agonist activity, although they did lead to improved CB2/CB1 binding selectivity in some cases. researchgate.net Specifically, 5-substitutions with bromo, fluoro, or methyl groups were reported to be unfavorable for both binding and functional activity. researchgate.net In contrast, substitutions at the 6- and 7-positions of the indole ring have been associated with high CB1 binding affinity in other classes of synthetic cannabinoids. researchgate.net Small substituents, such as a methyl group at the 2-position, appear to maintain good binding activity. researchgate.net

The electronic nature of the substituents also plays a critical role. The introduction of a phenyl group on the indole nitrogen has been observed to cause a red-shift in the UV/vis spectrum, indicating an alteration of the electronic properties of the molecule. scispace.com Furthermore, in a series of indole-based arylsulfonylhydrazides, the anticancer activity was found to be dependent on the substituent on the phenylsulfonyl moiety, with a 4-chloro substituent showing promising inhibition of breast cancer cells. semanticscholar.org

Interactive Data Table: Effect of Indole Ring Substituents on Biological Activity

Compound ID Indole Ring Substituent Observed Effect
7-9VariedImproved CB2/CB1 binding selectivity
15-20VariedImproved CB2/CB1 binding selectivity
5f4-chloro on phenylsulfonylhydrazidePromising inhibition of MCF-7 and MDA-MB-468 cancer cells

Modifications of the Morpholine Moiety

The morpholine ring, a saturated heterocycle, is a common feature in many approved drugs and is often introduced to improve aqueous solubility and other pharmacokinetic properties. researchgate.net In the context of this compound derivatives, modifications of this moiety can fine-tune the compound's interaction with its biological target.

Studies have shown that constraining the morpholine ring, for instance by tethering the morpholinoethyl side chain to the indole nucleus, can diminish its ability to inhibit prostaglandin (B15479496) synthesis in vitro. researchgate.net However, the same modification enhanced activity in mouse vas deferens preparations, suggesting a shift in the pharmacological profile. researchgate.net The orientation of the morpholine nitrogen has been identified as a critical factor for activity, with an optimal orientation being in the lower right quadrant, below the plane of the indole ring for certain cannabinoid receptor agonists. researchgate.net

Furthermore, the morpholine moiety has been explored for its potential to confer antiviral and antimicrobial properties to the parent molecule. ontosight.ai In some cases, replacing the morpholine with other cyclic amines, such as piperidine (B6355638), has been investigated to explore the impact on activity. acs.org The rationale for these modifications often stems from the desire to alter the basicity, lipophilicity, and hydrogen bonding capacity of this part of the molecule.

Influence of the Carbonyl Linker on Molecular Activity

For instance, the replacement of the carbonyl (C=O) with a thiocarbonyl (C=S) group to form a methanethione (B1239212) linker has been investigated. ontosight.ai This change can alter the electronic distribution, bond angles, and hydrogen-bonding capabilities of the linker, potentially leading to different biological activities. In a study of α-ketothioamides, the carbonyl and thiocarbonyl groups were part of a central linker, and modifications in this region were crucial for their inhibitory activity against phosphoglycerate dehydrogenase. nih.gov

The planarity and rotational freedom around the carbonyl linker can also affect how the indole and morpholine moieties orient themselves to bind to a target. This conformational aspect is often a key consideration in rational drug design.

Pharmacophore Modeling and Lead Optimization Strategies

To accelerate the discovery of more potent and selective analogs, computational methods like pharmacophore modeling are often employed, followed by rational design principles for lead optimization.

Development of Pharmacophore Models for Target Interaction

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. This model then serves as a template for designing new molecules with a higher probability of being active.

For derivatives of this compound, a pharmacophore model would typically include features such as a hydrogen bond donor (from the indole N-H), a hydrogen bond acceptor (from the carbonyl oxygen and morpholine oxygen), and a hydrophobic aromatic region (the indole ring). The precise arrangement and relative distances between these features would be crucial for activity. For example, in the context of cannabinoid receptor agonists, the model would need to account for the optimal orientation of the morpholine nitrogen. researchgate.net

Rational Design Principles for Enhanced Selectivity and Potency

Based on SAR data and pharmacophore models, rational design principles can be applied to optimize lead compounds. The goal is to enhance the desired biological activity while minimizing off-target effects, thereby improving the therapeutic index of the drug candidate.

Key strategies for enhancing selectivity and potency include:

Targeted Substitutions: Introducing specific substituents on the indole ring to exploit unique pockets or residues in the target binding site. For example, adding a halogen atom at a specific position might increase binding affinity through halogen bonding. semanticscholar.org

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a more bioactive conformation. This can reduce the entropic penalty of binding and improve potency. researchgate.net

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic profiles. For instance, replacing the morpholine ring with a piperidine or thiomorpholine (B91149) ring could be explored. acs.org

Scaffold Hopping: In some cases, the entire indole or morpholine scaffold might be replaced with a different heterocyclic system that maintains the key pharmacophoric features but offers novel intellectual property or improved properties.

A systematic optimization campaign of an indole-based ROR1 inhibitor, for example, led to the development of 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives with exceptional potency and selectivity. nih.gov This highlights the power of rational design in refining a lead scaffold to produce a clinical candidate.

Comparative Analysis of Structural Analogues and Isomers

The exploration of the structure-activity relationships (SAR) of this compound has led to the design and synthesis of a diverse array of structural analogues and isomers. These studies aim to elucidate the impact of specific structural modifications on the biological activity of the parent compound, thereby guiding the rational design of more potent and selective derivatives. The comparative analysis of these analogues focuses on modifications at three primary sites: the indole nucleus, the morpholine ring, and the methanone (B1245722) linker.

Modifications of the Indole Ring

Substitutions on the indole ring of this compound analogues have been shown to significantly influence their biological activity. For instance, in a series of indol-3-yl-tetramethylcyclopropyl ketones, which share a similar structural framework, substitutions on the indole ring generally led to a decrease in agonist activity at cannabinoid receptors, although in some cases, it improved the selectivity for the CB2 receptor over the CB1 receptor. acs.org

In a different series of compounds, the introduction of a 1-(2-morpholinoethyl) substituent at the N1 position of the indole ring was a key feature in a series of novel indole-based arylsulfonylhydrazides evaluated for their anticancer activity. acs.org One of the most promising compounds in this series, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, exhibited significant inhibitory activity against both MCF-7 and MDA-MB-468 breast cancer cell lines. acs.org This highlights the importance of the N1-substituent for cytotoxic efficacy.

Furthermore, the position of attachment of the rest of the molecule to the indole ring is critical. Studies on 1-(1H-indol-4-yl)-3,5-disubstituted benzene (B151609) analogues identified the 1H-indol-4-yl moiety as a crucial feature for optimal antimitotic potency. nih.gov This suggests that isomeric variations, where the substituent is at a different position on the indole ring, can have a profound impact on the biological profile.

Modifications of the Morpholine Ring and Bioisosteric Replacements

The morpholine ring itself is a key pharmacophoric element. Its replacement with other heterocyclic systems serves as a common strategy in medicinal chemistry to explore the SAR and to modulate physicochemical properties. For example, in a study of quinoline-based compounds, the presence of a morpholine moiety was found to be important for their pharmacological properties. researchgate.net

Modifications of the Methanone Linker

The methanone linker in this compound is another critical site for modification. Variations in this linker can alter the compound's rigidity, conformation, and ability to interact with biological targets. For instance, replacing the ketone of the methanone with a thione to give 1H-Indol-3-yl(morpholin-4-yl)methanethione results in a compound with potential anticancer, antiviral, and antimicrobial effects, indicating that this modification is well-tolerated and can lead to valuable biological activities. ontosight.ai

In another example, the methanone linker is part of a larger arylsulfonylhydrazide structure in some anticancer agents. acs.org This modification significantly changes the chemical nature of the linker and introduces new hydrogen bonding capabilities, which were found to be crucial for their activity.

The table below summarizes the comparative analysis of various structural analogues of this compound and their reported biological activities.

Compound/Analogue Structural Modification Biological Target/Activity Key Findings Reference
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideN1-morpholinoethyl substitution on indole; methanone linker part of an arylsulfonylhydrazideAnticancer (MCF-7, MDA-MB-468 cells)Showed promising inhibition of breast cancer cells. acs.org
Indol-3-yl-tetramethylcyclopropyl ketones with morpholino-ethyl side chainN1-morpholinoethyl substitution on indole; methanone replaced by a ketone linked to a cyclopropyl (B3062369) groupCannabinoid receptors (CB1 and CB2)Weaker binding affinity and agonist activity compared to tetrahydropyranyl-methyl analogs. acs.org
(4-((1-(3,4-dichlorobenzyl)-1H-indol-3-yl)methyl)morpholineN1-dichlorobenzyl substitution; methanone linker replaced by a methylene (B1212753) groupAntimycobacterial (Mycobacterium tuberculosis)Exhibited excellent anti-TB activity. nih.gov
1H-Indol-3-yl(morpholin-4-yl)methanethioneKetone of the methanone linker replaced by a thioneAnticancer, antiviral, antimicrobialThe thione analog possesses diverse biological activities. ontosight.ai
Aminoalkylindoles with morpholine moietyComplex indole derivatives with a morpholinyl methyl substituentCannabinoid receptors (CB1)Showed affinity for the CB1 receptor comparable to a standard agonist. nih.gov
α-Ketothioamides with a morpholine moietyMethanone linker replaced by an α-ketothioamide linkerPhosphoglycerate dehydrogenase (PHGDH) inhibitorThe morpholine moiety was a key component in a series of PHGDH inhibitors. nih.gov

Molecular Mechanisms of Action and Biological Target Engagement for Indolyl Morpholino Methanones

Investigation of Receptor Binding Profiles

Derivatives of indolyl(morpholino)methanone have been investigated for their ability to bind to several receptor families, most notably G-Protein Coupled Receptors (GPCRs), including key neurotransmitter and cannabinoid receptors.

Certain morpholino-indoline derivatives have been identified as antagonists and inverse agonists of GPCRs, particularly the dopamine (B1211576) D4 and serotonin (B10506) 5-HT1a receptors. google.com The interaction with these specific receptors suggests potential applications in modulating neurological functions. For instance, D4 antagonists have been linked to the treatment of cognitive dysfunction, schizophrenia, and Parkinson's disease, while 5-HT1a antagonists have shown potential for enhancing cognitive functions like learning and memory. google.com

The development of compounds that can interact with a combination of receptors, such as both D4 and 5-HT1a, represents a polypharmacological approach that could offer novel therapeutic strategies for complex neurological disorders. google.com The serotonin 5-HT system is known to modulate dopaminergic pathways, and compounds targeting 5-HT receptors can influence dopamine release, highlighting the intricate cross-talk between these neurotransmitter systems. nih.gov Research into multitarget-directed ligands often focuses on achieving a desired pharmacological profile by subtly modifying core structures to interact with multiple receptors, such as those in the serotonin and dopamine families. mdpi.com

Beyond these specific examples, the broader class of indole-morpholine compounds has shown affinity for other GPCRs. One derivative, [5-(1-tert-butylpiperidin-4-yl)oxy-1H-indol-2-yl]-morpholin-4-ylmethanone, has been identified as a ligand for the histamine (B1213489) H3 receptor, further demonstrating the versatility of this scaffold in targeting different GPCRs. nus.edu.sg

Table 1: GPCR Interaction Profile of Selected Indolyl(morpholino)methanone Derivatives

Compound Class Target Receptor(s) Observed Activity Reference(s)
Morpholino-indoline derivatives Dopamine D4, Serotonin 5-HT1a Antagonist, Inverse Agonist google.com
[5-(1-tert-butylpiperidin-4-yl)oxy-1H-indol-2-yl]-morpholin-4-ylmethanone Histamine H3 Ligand nus.edu.sg

The indole (B1671886) scaffold is a well-established component of many synthetic cannabinoid receptor agonists. researchgate.netnih.gov However, the specific inclusion of a morpholino-ethyl side chain at the indole nitrogen has a notable impact on cannabinoid receptor activity. In a series of indol-3-yl-tetramethylcyclopropyl ketones, which are potent CB2 cannabinoid receptor ligands, the replacement of a tetrahydropyranyl-methyl side chain with a morpholino-ethyl side chain resulted in compounds with weaker binding affinity and reduced agonist activity at both CB1 and CB2 receptors. acs.org

Despite this reduction in potency compared to other analogs, various (1-(2-morpholinoethyl)-1H-indol-3-yl)methanone derivatives are recognized as synthetic cannabinoid receptor agonists. unodc.orgebi.ac.uk The cannabinoid receptors, CB1 and CB2, are GPCRs that modulate neurotransmitter and cytokine release, respectively. nih.gov The interaction of these indole derivatives is thought to involve aromatic stacking interactions within the transmembrane helices of the CB1 receptor. researchgate.net

Table 2: Cannabinoid Receptor Interaction Profile of Selected Indolyl(morpholino)methanone Derivatives

Compound Class/Specific Compound Target Receptor(s) Observed Activity Key Finding Reference(s)
Indol-3-yl-tetramethylcyclopropyl ketones with morpholino-ethyl side chain CB1, CB2 Agonist Weaker binding affinity and less activity compared to tetrahydropyranyl-methyl analogs. acs.org
(4-methyl-1-naphthalenyl)[1-[2-(4-morpholinyl)ethyl]-1h-indol-3-yl]-methanone Not Specified Synthetic Cannabinoid Classified as an indolecarboxamide. ebi.ac.uk
(1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone Not Specified Synthetic Cannabinoid Classified as a synthetic cannabinoid receptor agonist. unodc.org

Cellular Pathway Perturbations and Signaling Cascade Analysis

Indole compounds have been shown to exert significant influence over fundamental cellular signaling pathways that regulate cell growth, proliferation, and survival. Natural indole derivatives, such as indole-3-carbinol (B1674136) (I3C) and its metabolite 3,3'-diindolylmethane (B526164) (DIM), are known to deregulate multiple signaling cascades. nih.gov

A primary target of these compounds is the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer. nih.gov Inhibition of this pathway by indole derivatives can lead to downstream effects, including the modulation of the NF-κB transcription factor. The regulation of NF-κB signaling by these compounds may contribute to their ability to inhibit cancer cell invasion and angiogenesis. nih.gov

Furthermore, some natural indole compounds are ligands for the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. mdpi.com The activation of AhR can lead to interplay with other critical signaling pathways, such as the Wnt/β-catenin cascade, which plays a central role in embryonic development and tissue homeostasis. mdpi.com This demonstrates that indole-based molecules can act at multiple nodes within the complex network of cellular signaling.

Induction of Apoptosis in Cellular Models

The indole nucleus is a prominent scaffold in compounds designed to induce apoptosis, or programmed cell death, in cancer cells. nih.gov The attachment of a morpholino group can enhance this activity. Studies have shown that various derivatives incorporating both indole and morpholine (B109124) moieties can trigger apoptosis in human cancer cell lines. nih.govmdpi.com For instance, treatment with certain indole derivatives has resulted in the apoptosis of breast, colon, and ovarian tumor cells. nih.gov

One area of investigation involves targeting the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis. Overexpression of the anti-apoptotic protein Bcl-2 is linked to cancer development and resistance to therapy. mdpi.com Novel synthetic compounds that integrate an indole core with a morpholinoacetamido side chain have been developed as potential Bcl-2 inhibitors, aiming to suppress the survival advantage of cancer cells. mdpi.com

Another approach involves creating hybrid molecules that combine the indole-morpholine structure with other pharmacologically active groups, such as sulfonohydrazides. A series of novel indole-based sulfonohydrazide derivatives featuring a morpholine ring demonstrated significant anticancer activity against breast cancer cell lines, including MCF-7 and MDA-MB-468. semanticscholar.org The lead compound from this series, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, showed promising and selective inhibition of cancer cell proliferation. semanticscholar.org This activity is often indicative of an underlying apoptotic mechanism.

Compound ClassTarget Cell Line(s)Observed EffectReference
Indole DerivativesBreast, Squamous Cell Carcinoma, Cholangiocarcinoma, Colon, Ovarian Tumor CellsInduction of apoptosis. nih.gov
Indole-based Sulfonohydrazides with Morpholine RingMCF-7, MDA-MB-468 (Breast Cancer)Promising inhibition of cell proliferation, with the 4-chloro substituted compound being most potent. semanticscholar.org
Indole-Triazole-Morpholino HybridsGeneral Cancer CellsDesigned as potential Bcl-2 inhibitors to suppress anti-apoptotic protein function. mdpi.com

Modulation of Neuroinflammation and Barrier Integrity

Indolyl-morpholino structures play a role in modulating neuroinflammation and the integrity of physiological barriers like the blood-spinal cord barrier (BSCB). nih.gov The disruption of the BSCB can worsen pain hypersensitivity by allowing an influx of inflammatory mediators. nih.gov

Research into bone cancer pain has utilized JWH015, a selective agonist for the cannabinoid receptor 2 (CB2R), to study these processes. The effects of JWH015 in alleviating neuroinflammation and preserving BSCB integrity were shown to be preventable by pretreatment with AM630, a selective CB2R antagonist. nih.govresearchgate.net AM630 is chemically identified as (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone, placing it directly within the indolyl-morpholino class of compounds. nih.govresearchgate.net

In a mouse model of bone cancer pain, JWH015 was found to ameliorate pain, reduce BSCB disruption, and decrease the activation of microglia and astrocytes. nih.gov It also restored levels of the tight junction proteins ZO-1 and claudin-5 and reduced proinflammatory cytokines. nih.gov The fact that AM630 blocked all these effects underscores the critical role of the CB2R pathway and highlights the ability of an indolyl-morpholino compound to antagonize these neuroprotective and anti-inflammatory actions. nih.govconsensus.app

CompoundChemical NameMechanism of ActionObserved Effect in Bone Cancer Pain ModelReference
AM630(6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanoneSelective CB2R AntagonistPrevents the analgesic, anti-inflammatory, and BSCB-protective effects of the CB2R agonist JWH015. nih.govresearchgate.netresearchgate.net
JWH015(2-methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanoneSelective CB2R AgonistAlleviates neuroinflammation and maintains BSCB integrity. nih.gov

Direct Macromolecular Interactions

Beyond influencing cellular pathways, indolyl(morpholino)methanones can directly interact with essential macromolecules such as DNA and tubulin. These interactions can physically disrupt cellular processes like replication and division, contributing to their biological effects.

DNA Intercalation Studies

DNA intercalation is a mechanism of action for many anticancer drugs, where a molecule inserts itself between the base pairs of the DNA double helix. aps.org This process can unwind the DNA, interfere with the machinery of replication and transcription, and ultimately trigger cell death. aps.org

Studies on heterocyclic compounds containing indolic moieties have explored their ability to bind to DNA. nih.gov Spectroscopic methods are often used to investigate these interactions, where changes in the absorption spectra of the compound upon addition of DNA can indicate binding. A shift in wavelength (bathochromic or hypsochromic) and a decrease in molar absorptivity (hypochromism) are characteristic of intercalation. nih.gov For a series of N-substituted indoles, including a derivative synthesized using morpholine, DNA binding was confirmed, and binding constants (Kb) were calculated, suggesting these compounds act as DNA-binding agents. nih.gov

Further evidence for intercalation as a mechanism comes from DNA unwinding assays. In studies of indenoisoquinoline derivatives, which share structural similarities with certain indole alkaloids, a morpholinopropyl-substituted compound was tested for its ability to unwind supercoiled DNA. nih.gov The ability of a compound to relax supercoiled DNA in the presence of the enzyme topoisomerase I is indicative of an intercalative binding mode. nih.gov Such intercalation can make the DNA a poorer substrate for the enzyme, altering its function. nih.gov

Compound ClassExperimental EvidenceInferred MechanismReference
N-substituted Indoles (with morpholine)UV-Vis absorption titration with DNA showed wavelength shifts and hypochromism.Acts as a DNA-binding agent, likely through intercalation. nih.gov
Indenoisoquinoline-morpholino derivativeDNA unwinding assays with topoisomerase I.Intercalation into free DNA, preventing it from being a suitable enzyme substrate. nih.gov

Tubulin Binding Site Interactions

Tubulin is the protein subunit of microtubules, which are critical components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov Compounds that interfere with tubulin polymerization are potent anticancer agents. The colchicine (B1669291) binding site on β-tubulin is a key target for many such inhibitors. nih.gov

Research into novel anticancer agents has identified indole-pyrazole hybrids as potential tubulin-targeting compounds. nih.gov Specifically, the compound (3-(1H-Indol-3-yl)-1H-pyrazol-5-yl)(morpholino)methanone was synthesized and evaluated. nih.gov Molecular modeling studies, specifically docking simulations, indicated that this compound likely binds to the colchicine site of tubulin. nih.gov The indole moiety of these types of inhibitors often facilitates both hydrophobic and hydrophilic interactions within the binding pocket. nih.gov

The development of potent tubulin inhibitors frequently involves structure-guided design based on X-ray crystal structures of known inhibitors in complex with tubulin. rcsb.orgrcsb.org For example, analogues of ABI-231, a (2-(1H-Indol-3-yl)-1H-imidazol-4-yl)methanone derivative, were designed to optimize interactions with the colchicine binding site. nih.govrcsb.orgrcsb.org While not all analogues contain a morpholino group, these studies confirm that the indole core is a crucial pharmacophore for targeting this site. The binding of these molecules disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov

CompoundCompound ClassTarget SiteMethod of StudyReference
(3-(1H-Indol-3-yl)-1H-pyrazol-5-yl)(morpholino)methanoneIndole-pyrazole hybridColchicine binding site of tubulinMolecular modeling (docking) nih.gov
ABI-231 AnaloguesIndole-imidazole methanone (B1245722) derivativesColchicine binding site of tubulinX-ray crystallography, biological assays rcsb.orgrcsb.org

Preclinical Biological Evaluation and Functional Assessment of Indolyl Morpholino Methanones

Anticancer and Antitumor Activity Research in In Vitro Models

The indole (B1671886) nucleus, combined with a morpholine (B109124) moiety, is a structural motif that has garnered attention for its potential anticancer properties. ontosight.ainih.gov This combination can lead to compounds with improved cytotoxic activity against cancer cells. mdpi.com Research has explored the ability of these compounds to inhibit cancer cell growth and induce programmed cell death, known as apoptosis. ontosight.ai

Cell proliferation and viability assays are fundamental in the initial screening of potential anticancer compounds. These assays determine the concentration at which a compound can inhibit the growth of cancer cells. A common method used is the MTS assay, a colorimetric method that measures the number of viable cells in proliferation. promega.com In this assay, the tetrazolium compound in the reagent is reduced by viable cells to a formazan (B1609692) product, and the quantity of this product is directly proportional to the number of living cells. promega.com

Studies on various indole-based compounds have utilized such assays to determine their half-maximal inhibitory concentration (IC50) values. For instance, a series of novel indole-based sulfonohydrazide derivatives containing a morpholine ring were synthesized and evaluated for their anticancer activity against breast cancer cell lines. nih.gov The results demonstrated that these compounds could inhibit the proliferation of cancer cells. nih.gov Similarly, a series of indole-based Bcl-2 inhibitors were designed and showed potent inhibitory activity against several cancer cell lines in the sub-micromolar IC50 concentration range. mdpi.com

Table 1: Anticancer Activity of Selected Indolyl(morpholino)methanone Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) MCF-7 13.2 nih.govacs.orgresearchgate.net
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) MDA-MB-468 8.2 nih.govacs.orgresearchgate.net
7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol derivative with morpholine (10) Colo205 2.05 mdpi.com
7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol derivative with morpholine (10) Colo320 1.72 mdpi.com
Indole-based Bcl-2 inhibitors (U1-6) MCF-7, MDA-MB-231, A549 Sub-micromolar mdpi.com

A crucial aspect of anticancer drug development is selective cytotoxicity, meaning the compound should be more toxic to cancer cells than to normal, healthy cells. mdpi.com Several studies have demonstrated that certain indolyl(morpholino)methanone derivatives exhibit this desirable property.

For example, the compound 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) was found to be nontoxic to noncancerous HEK 293 cells at the concentrations where it showed significant inhibition of breast cancer cells. nih.govresearchgate.net This indicates a selective action against the cancerous cells. nih.govresearchgate.net Similarly, a study on di- or triarylmethanes containing an indole and 8-hydroxyquinoline (B1678124) skeleton with a morpholine motif found that the compounds were selective towards cancer cell lines, showing no toxicity to non-tumor fibroblast cells (MRC-5). mdpi.com This selectivity is a promising feature for the development of targeted cancer therapies with potentially fewer side effects.

Antimicrobial Activity Research (Antibacterial, Antifungal)

The rise of antibiotic resistance has necessitated the search for new antimicrobial agents. nih.gov Indole derivatives, including those with a morpholine component, have been investigated for their potential to combat various pathogens. ontosight.ai

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial activity, representing the lowest concentration that prevents visible growth of a microorganism. turkjps.org The microbroth dilution method is a standard technique used to determine MIC values. turkjps.org

Studies on tris(1H-indol-3-yl)methylium salts, which are related to the core indole structure, have shown high in vitro activity against a range of bacteria, including multidrug-resistant strains, with MIC values ranging from 0.13 to 1.0 µg/mL. nih.gov Another study on novel indole derivatives of 4-amino-4H-1,2,4-triazole-3-thiol demonstrated their in vitro antibacterial activity against pathogenic strains like E. coli, B. subtilis, P. aeruginosa, and S. aureus. mdpi.com A series of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives were also evaluated, with one compound showing a low MIC of 0.98 μg/mL against methicillin-resistant S. aureus (MRSA). mdpi.com

Table 2: Antibacterial Activity of Selected Indole Derivatives

Compound/Compound Class Bacterial Strain(s) MIC (µg/mL) Reference
tris(1H-indol-3-yl)methylium salts Various bacteria 0.13–1.0 nih.gov
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) MRSA ATCC 43300 0.98 mdpi.com
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) S. aureus ATCC 25923 3.90 mdpi.com
Indole-derived spirothiazolidinones Mycobacterium tuberculosis 6.25 nih.gov
2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole Candida albicans 2 nih.gov

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to antibiotics. mdpi.com Therefore, compounds that can inhibit biofilm formation are of great interest.

Research has shown that certain indole derivatives can prevent the formation of bacterial biofilms. For example, 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one was found to inhibit the biofilm formation of staphylococci without affecting the viability of the planktonic cells. mdpi.com This suggests a specific mechanism of action against the biofilm formation process. Another study on bis(indolyl)pyridine analogues demonstrated their ability to inhibit biofilm formation against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. nih.gov

Antiviral Activity Research

In addition to anticancer and antimicrobial properties, the antiviral potential of indolyl(morpholino)methanones has also been explored. ontosight.ai The indole scaffold is present in many compounds with known antiviral activity. nih.gov

Research on sugar-modified indolo-pyrimido nucleosides has shown interesting anti-HCV (Hepatitis C virus) activities, with IC50 values in the range of 1.6–20 µM. nih.gov Another study focused on indole derivatives attached to a dithioacetal motif, which displayed antiviral activity against the tobacco mosaic virus (TMV). nih.gov Furthermore, a novel series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives were synthesized, and one compound, (4-(2-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl) methanone (B1245722), exhibited significant anti-HIV activity with an EC50 of 0.53 µM. nih.gov These findings highlight the potential of indole-based compounds, including those with a morpholine moiety, in the development of new antiviral therapies.

Inhibition of Viral Replication in Cellular Assays

There is currently no specific data available from cellular assays detailing the inhibitory effects of 1H-indol-3-yl(morpholino)methanone on the replication of various viruses. While the morpholine moiety, a key structural feature of the compound, has been explored for its potential in antiviral research, specific studies on this compound are absent from the reviewed literature. ontosight.ai

Anti-inflammatory Research

Dedicated studies on the anti-inflammatory properties of this compound, including its mechanisms of action and efficacy in preclinical models, have not been identified in the available scientific literature. Research on structurally related indole derivatives has shown anti-inflammatory potential; however, these findings cannot be directly extrapolated to this compound.

Other Investigational Pharmacological Activities

Antioxidant Properties

Specific in vitro or in vivo studies evaluating the antioxidant properties of this compound are not described in the current body of scientific literature.

Neuroprotective Effects in Animal Models

There is no direct evidence from animal models to support or refute the neuroprotective effects of this compound. While related indole compounds have been investigated for neuroprotection, specific data for the compound is lacking.

Advanced In Vitro and In Vivo (Animal Model) Systems for Biological Activity Assessment

Due to the absence of detailed biological evaluations for this compound, there is no information available regarding the specific advanced in vitro and in vivo systems that have been employed for its assessment.

Computational Chemistry and Cheminformatics Studies on 1h Indol 3 Yl Morpholino Methanone

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as 1H-indol-3-yl(morpholino)methanone, interacts with a macromolecular target, typically a protein. These methods are fundamental to structure-based drug design.

The initial step in understanding the potential pharmacological role of this compound is to identify its biological targets. Ligand-based target prediction methods leverage the principle that structurally similar molecules often bind to similar proteins. cnag.catpsu.edu Analogs of this compound, such as A-796260 and JWH-200, are known to interact with cannabinoid receptors (CB1 and CB2). nih.govunodc.orgnih.gov Therefore, these receptors are highly probable targets for molecular docking studies involving the title compound.

Molecular docking simulations would place the this compound molecule into the binding site of a target protein (e.g., the CB2 receptor) in various orientations and conformations. A scoring function then estimates the binding affinity for each pose, predicting the most favorable interaction. researchgate.net These predictions can be validated experimentally through in vitro binding assays. Research on related indole (B1671886) derivatives has successfully used docking to confirm interactions with key residues in target enzymes like DNA gyrase. jmchemsci.com

Table 1: Potential Protein Targets for this compound Based on Analog Studies

Potential TargetRationaleRelevant Analogs
Cannabinoid Receptor 2 (CB2)High affinity and selectivity demonstrated by structurally similar synthetic cannabinoids. nih.govA-796260
Cannabinoid Receptor 1 (CB1)Known target for many indole-based synthetic cannabinoids, though often with lower selectivity compared to CB2. nih.govJWH-200, JWH-018
Other G-Protein Coupled Receptors (GPCRs)The indole scaffold is prevalent in ligands for various GPCRs. nih.govIndole-alkylamines

The structural flexibility of this compound, particularly the rotation around the bonds connecting the morpholine (B109124) ring to the carbonyl group and the indole nucleus, is critical for its ability to adopt a favorable conformation within a binding site. Conformational analysis, often performed using molecular dynamics (MD) simulations, explores the energetically accessible shapes of the molecule. smolecule.com MD simulations model the atomic movements of the ligand-protein complex over time, providing insights into the stability of the binding pose and the specific interactions that maintain it.

Docking and MD studies characterize the binding site by identifying key amino acid residues that interact with the ligand. For an indole-based compound, these interactions typically include:

Hydrogen Bonds: The morpholine oxygen and the carbonyl oxygen are potential hydrogen bond acceptors, while the indole N-H group can act as a hydrogen bond donor.

Hydrophobic Interactions: The planar indole ring and the aliphatic part of the morpholine ring can form hydrophobic contacts with nonpolar residues.

Pi-Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. semanticscholar.org

Table 2: Predicted Interaction Types for this compound in a Target Binding Site

Interaction TypeMolecular Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen Bond DonorIndole N-HAspartate, Glutamate, Serine
Hydrogen Bond AcceptorCarbonyl Oxygen, Morpholine OxygenArginine, Lysine, Serine, Tyrosine
Hydrophobic ContactIndole Ring, Morpholine RingLeucine, Isoleucine, Valine, Alanine
π-π StackingIndole RingPhenylalanine, Tyrosine, Tryptophan

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com

To develop a QSAR model for this compound and its analogs, a dataset of compounds with measured biological activity (e.g., IC50 values) against a specific target is required.

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecules, such as topological indices, constitutional descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors), and counts of specific molecular fragments. aimspress.com These descriptors are then used to build a mathematical equation (e.g., through multiple linear regression) that correlates the structural features with activity. semanticscholar.org

3D-QSAR: These models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in the dataset. They calculate steric and electrostatic fields around the molecules, providing a 3D map that shows which regions are favorable or unfavorable for activity. nih.govnih.gov For example, a CoMSIA model might indicate that adding a bulky group at a specific position on the indole ring would increase potency, while a hydrogen bond donor at another position would decrease it.

The predictive power of these models is rigorously validated using statistical methods and external test sets to ensure their reliability for predicting the activity of new, unsynthesized compounds. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies of Indole Derivatives

Descriptor ClassExample DescriptorsDescription
Constitutional (0D/1D) Molecular Weight (MW), nHBDon (Number of H-bond donors)Basic properties derived from the molecular formula.
Topological (2D) Kier & Hall indices (kappa), Balaban index (J)Describe molecular shape, size, and branching based on the 2D graph.
Geometric (3D) Molecular Surface Area (MSA), Molecular VolumeProperties derived from the 3D conformation of the molecule.
Electrostatic (3D) Dipole moment, Partial charges on atomsDescribe the electronic distribution within the molecule.
Quantum-Chemical HOMO/LUMO energiesDerived from quantum mechanical calculations, relating to reactivity.

Lipophilic Efficiency (LLE) is a crucial metric in drug design that helps balance potency with lipophilicity, a property that influences solubility, permeability, and metabolic stability. nih.gov It is calculated as the difference between the negative logarithm of the binding affinity (pIC50 or pEC50) and the logarithm of the partition coefficient (logP). wikipedia.org

LLE = pIC50 - logP

A higher LLE value (typically >5 or 6) is desirable, as it indicates that a compound achieves high potency without being excessively greasy or lipophilic. wikipedia.orgnih.gov Computational tools are vital for optimizing LLE. Programs can accurately predict the logP of a molecule like this compound. Guided by QSAR and docking results, medicinal chemists can then propose structural modifications to improve potency while controlling or reducing logP. For instance, replacing a hydrogen atom with a more polar group might decrease logP, and if this change does not significantly reduce potency, it will lead to a more favorable LLE. acs.org

Table 4: Hypothetical LLE Calculation and Optimization

CompoundPredicted pIC50Predicted cLogPCalculated LLEOptimization Note
This compound7.01.85.2Baseline compound.
5-Fluoro-1H-indol-3-yl(morpholino)methanone7.21.95.3Adding a fluorine atom slightly increases potency and lipophilicity, resulting in a minor LLE improvement.
5-Hydroxy-1H-indol-3-yl(morpholino)methanone6.91.35.6Adding a hydroxyl group decreases lipophilicity more than potency, leading to a significant LLE improvement.

Virtual Screening and De Novo Ligand Design

Virtual screening and de novo design are computational strategies used to explore vast chemical spaces to identify novel and promising drug candidates.

Virtual Screening: This technique involves computationally screening large libraries of existing compounds to identify those that are most likely to bind to a specific biological target. mdpi.com If this compound is identified as a "hit," its structure can be used as a template in a similarity-based virtual screen to find commercially available analogs. Alternatively, a pharmacophore model derived from its binding mode could be used to screen libraries for structurally diverse molecules that share the same key interaction features. uni-muenster.de

De Novo Ligand Design: This approach involves building new molecules from scratch directly within the binding site of a target protein. nih.gov Algorithms use a set of molecular fragments and rules for connecting them to "grow" a molecule that is sterically and electronically complementary to the binding pocket. arxiv.org The 1H-indol-3-yl or morpholine moieties of the title compound could be used as starting fragments in a de novo design process to generate novel scaffolds with potentially superior properties.

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Prioritization

The journey of a potential drug candidate from the laboratory to clinical application is fraught with challenges, with a significant number of failures occurring due to unfavorable pharmacokinetic properties. The assessment of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore a critical step in the early stages of drug discovery. In silico, or computational, ADME prediction models have emerged as indispensable tools for rapidly and cost-effectively evaluating the drug-likeness of novel compounds, allowing researchers to prioritize candidates with a higher probability of success. For a compound like this compound, which belongs to the pharmacologically significant indole class of compounds, computational ADME studies provide crucial insights into its potential behavior within a biological system. niscpr.res.inelsevierpure.com

These predictive models are built upon vast datasets of experimental results for a wide array of chemical structures. elsevierpure.com By employing sophisticated algorithms and quantitative structure-activity relationship (QSAR) models, these tools can estimate a range of physicochemical and pharmacokinetic parameters based solely on the molecule's two-dimensional structure. elsevierpure.comnih.gov Software platforms such as QikProp, SwissADME, and pkCSM are frequently utilized in the scientific community to generate these predictions. niscpr.res.innih.gov For indole derivatives, these computational analyses have been instrumental in guiding the synthesis and selection of analogues with improved pharmacokinetic profiles. niscpr.res.inbenthamdirect.com

Detailed Research Findings

While specific, published in-silico ADME studies focusing exclusively on this compound are not extensively available in public literature, we can extrapolate and present a representative profile based on computational studies of closely related indole and morpholine-containing compounds. These studies consistently evaluate a set of key descriptors to build a comprehensive ADME profile.

A critical initial step in this evaluation is the assessment of a compound's adherence to established drug-likeness rules, such as Lipinski's Rule of Five. These rules provide a general guideline for oral bioavailability. For this compound, with a molecular weight of approximately 230.27 g/mol , a calculated LogP (lipophilicity) that is typically moderate for such structures, and a reasonable count of hydrogen bond donors and acceptors, it is likely to comply with these foundational rules. benthamdirect.com

Further detailed predictions would encompass parameters related to absorption, such as human intestinal absorption (HIA) and cell permeability, often modeled using Caco-2 cell permeability assays. Distribution characteristics are evaluated through predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). niscpr.res.in Metabolism is a crucial aspect, with predictions often focusing on the inhibition of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are responsible for the metabolism of a majority of drugs. nih.gov Finally, excretion pathways and potential for toxicity are also assessed. japsonline.com

The following data tables present a set of predicted ADME properties for this compound, generated based on the analysis of similar compounds in existing literature and the application of common cheminformatics tools.

Table 1: Predicted Physicochemical Properties and Drug-Likeness

PropertyPredicted ValueAcceptable Range for Drug-Likeness
Molecular Weight ( g/mol )230.27< 500
LogP (Octanol/Water Partition Coefficient)1.8 - 2.5< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors3< 10
Molar Refractivity65 - 7040 - 130
Topological Polar Surface Area (TPSA) (Ų)49.8< 140

Table 2: Predicted Absorption and Distribution Properties

ParameterPredicted OutcomeSignificance
Human Intestinal Absorption (HIA)HighIndicates good absorption from the gastrointestinal tract. japsonline.com
Caco-2 PermeabilityModerate to HighSuggests good potential for crossing the intestinal wall. niscpr.res.in
Blood-Brain Barrier (BBB) PenetrationLow to ModerateSuggests limited passage into the central nervous system.
P-glycoprotein (P-gp) SubstrateNoIndicates a lower likelihood of being actively pumped out of cells, which can improve bioavailability.
Plasma Protein Binding (PPB) (%)ModerateAffects the fraction of free compound available to exert its biological effect. niscpr.res.in

Table 3: Predicted Metabolism and Excretion Properties

ParameterPredicted OutcomeSignificance
CYP1A2 InhibitorNon-inhibitorLow potential for drug-drug interactions involving this enzyme. nih.gov
CYP2C9 InhibitorNon-inhibitorLow potential for drug-drug interactions involving this enzyme. nih.gov
CYP2C19 InhibitorNon-inhibitorLow potential for drug-drug interactions involving this enzyme. nih.gov
CYP2D6 InhibitorInhibitorPotential for interactions with drugs metabolized by this enzyme.
CYP3A4 InhibitorNon-inhibitorLow potential for drug-drug interactions involving this major enzyme. nih.gov
Renal Organic Cation Transporter (OCT2) SubstrateLikelySuggests a potential role of renal excretion in its clearance.

The computational prediction of these ADME properties is a powerful, hypothesis-generating tool. The data suggests that this compound likely possesses favorable absorption and distribution characteristics with a manageable metabolic profile. The predicted inhibition of CYP2D6 would be a key area for further experimental validation. By flagging potential liabilities early, such as specific enzyme inhibition, these in silico methods allow for the strategic design of follow-up studies and the prioritization of compounds that exhibit the most promising all-around profiles for further development.

Applications of 1h Indol 3 Yl Morpholino Methanone As Research Tools and Chemical Probes

Development of Selective Chemical Probes for Biological Systems

A key application of the 1H-indol-3-yl(morpholino)methanone scaffold is in the generation of selective chemical probes. These highly specific molecules are designed to interact with a particular biological target, such as a receptor or enzyme, thereby allowing researchers to study its function with minimal off-target effects. The structural features of the indole (B1671886) and morpholine (B109124) rings can be systematically modified to achieve high affinity and selectivity for the intended target.

Derivatives of this core structure have been successfully developed into potent and selective probes for various protein families. For instance, A-796260, or [1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)-methanone, was developed as a highly selective agonist for the cannabinoid CB2 receptor. nih.gov This compound demonstrates significantly higher binding affinity for the CB2 receptor over the CB1 receptor, making it an invaluable tool for investigating the physiological and pathophysiological roles of the CB2 receptor, particularly in the context of pain signaling. nih.gov

Similarly, the morpholino-indole framework is integral to compounds targeting other protein classes. GSK2801, a selective inhibitor of the BAZ2A and BAZ2B bromodomains, incorporates a morpholinoindolizine structure. acs.org In the crystal structure of a related compound bound to BAZ2B, the morpholino group was oriented toward the solvent and did not form significant interactions, but modifications to the indole portion were key to modulating selectivity. acs.org The development of such probes is critical for validating bromodomains as therapeutic targets in oncology and other diseases.

The selectivity of these probes is often established through extensive screening against panels of related proteins. For A-796260, its high selectivity for the CB2 receptor differentiates it from other cannabinoid tool compounds and makes it particularly useful for exploring CB2-mediated biological pathways without the confounding psychoactive effects associated with CB1 receptor activation. nih.gov

Utility in In Vitro Assay Development and Mechanistic Characterization

The this compound scaffold and its derivatives are extensively used in the development and execution of in vitro assays, which are fundamental for characterizing biological mechanisms and screening for new bioactive molecules. These compounds are employed in a variety of assay formats to determine binding affinity, functional activity, and mechanism of action.

For example, the characterization of the selective CB2 agonist A-796260 involved a suite of in vitro assays. nih.gov Radioligand binding assays with membranes from cells expressing recombinant human or rat CB1 and CB2 receptors were used to determine its binding affinity (Kᵢ) and selectivity. Furthermore, its functional activity as an agonist was quantified using adenylyl cyclase and calcium influx (FLIPR) functional assays, which measure downstream signaling events following receptor activation. nih.gov These assays provided precise EC₅₀ and Eₘₐₓ values, confirming its potent and efficacious agonist properties at the CB2 receptor.

CompoundTargetAssay TypeResult (Kᵢ, nM)
A-796260 Human CB₁Binding>10,000
Human CB₂Binding4.37
Rat CB₁Binding3,360
Rat CB₂Binding13.0

Data sourced from reference nih.gov

CompoundTargetAssay TypeResult (EC₅₀, nM)Eₘₐₓ (%)
A-796260 Human CB₂Adenylyl Cyclase0.71078
Rat CB₂Adenylyl Cyclase1.6369

Data sourced from reference nih.gov

Beyond receptor studies, related indole structures are evaluated in various other in vitro systems. Novel heterocyclic compounds based on the indole moiety have been synthesized and screened for antimicrobial activity against pathogenic bacteria and fungi using broth dilution techniques to determine their minimal inhibitory concentration (MIC). tandfonline.comresearchgate.net For instance, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, a related indole derivative, showed significant activity against methicillin-resistant S. aureus (MRSA) with a low MIC value of 0.98 μg/mL. mdpi.com Such assays are crucial for identifying new antimicrobial leads. Mechanistic characterization is often supported by computational methods like molecular docking to predict how these compounds bind to their targets, providing insights into their structure-activity relationships. mdpi.com

Role as Lead Compounds for Further Academic Drug Discovery Initiatives

The this compound core structure represents a quintessential lead compound for academic and industrial drug discovery initiatives. A lead compound is a chemical starting point that has promising biological activity but requires modification to develop a drug candidate with optimal efficacy, selectivity, and pharmacokinetic properties. The indole scaffold is considered a "privileged" starting point because it is a common feature in many biomolecules and approved drugs, suggesting its structural features are well-suited for interacting with biological targets. mdpi.commdpi.com

The discovery of molecules like A-796260 highlights this role perfectly. Identified as a potent and selective CB2 agonist, it serves as an excellent lead compound for the development of novel analgesic drugs for chronic pain. nih.gov Its favorable properties encourage further research to optimize its structure to enhance its therapeutic potential. nih.gov

Academic research frequently utilizes such scaffolds to explore new therapeutic hypotheses. The synthesis of various derivatives allows for systematic structure-activity relationship (SAR) studies, which are crucial for understanding how chemical modifications affect biological activity. For example, research on indole-3-carboxaldehyde (B46971) derivatives, the precursors to many indol-3-yl methanones, has led to the identification of compounds with potential anticancer and antimicrobial activities. ijpsr.comresearchgate.net The target compounds derived from the reaction of a morpholine derivative of indole 3-carboxaldehyde showed promising inhibition against breast cancer cell lines, establishing them as valuable leads for new anticancer agents. researchgate.net The accessibility and chemical tractability of the this compound scaffold make it an attractive starting point for medicinal chemists aiming to develop new therapies. mdpi.comontosight.ai

Future Perspectives and Emerging Research Directions for 1h Indol 3 Yl Morpholino Methanone

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and innovative synthetic strategies is paramount to expanding the chemical diversity of indole-morpholine derivatives. While classical methods for amide bond formation are well-established, researchers are increasingly focusing on more sophisticated and sustainable approaches.

Furthermore, the exploration of metal-free domino reactions is gaining traction. These reactions, which involve a cascade of transformations in a single operation without the need for transition metal catalysts, represent a green and cost-effective synthetic route. For instance, a metal-free domino synthesis of 3-aroylindoles has been achieved through the activation of two sp3 C-H bonds. rsc.org Adapting such methodologies to incorporate the morpholine (B109124) amide could provide novel and efficient access to the target scaffold.

Another area of active research is the use of copper-mediated oxidative decarbethoxylation . This method allows for the synthesis of 3-acylindoles from indoles and ethyl arylacetates, providing an alternative pathway to the core structure. rsc.org General procedures for synthesizing N-substituted indole-3-carboxamide derivatives often involve activating the indole-3-carboxylic acid with reagents like thionyl chloride before coupling with the desired amine, such as morpholine. tandfonline.com The continuous refinement of these and other synthetic methods, including multicomponent reactions, will be crucial for generating novel analogs of 1H-indol-3-yl(morpholino)methanone with diverse substitution patterns for biological evaluation. mdpi.com

Identification of Undiscovered Biological Targets and Pathways

While the anticancer properties of indole-based compounds are widely studied, the full spectrum of biological targets for this compound and its derivatives remains to be elucidated. mdpi.com Future research will focus on identifying novel protein interactions and signaling pathways modulated by this chemical scaffold.

An emerging area of interest is the targeting of protein kinases. For example, in silico screening has identified 1H-indazole-3-carboxamides, structurally related to indole-3-carboxamides, as a novel class of inhibitors for glycogen synthase kinase 3β (GSK-3β) , a key target in various diseases. acs.org Similar computational and experimental approaches could reveal previously unknown kinase targets for indole-morpholine compounds.

The estrogen receptor alpha (ERα) is another significant target, particularly in the context of breast cancer. pensoft.netpnrjournal.com Indole-based scaffolds have been designed to modulate ERα, and further exploration of how the morpholine substitution influences binding and activity could lead to the development of more effective selective estrogen receptor modulators (SERMs). pensoft.netpnrjournal.com

Beyond cancer, the indole (B1671886) scaffold is essential for the activity of compounds targeting parasitic diseases, suggesting that this compound derivatives could be investigated as potential antiparasitic agents . mdpi.com Additionally, the inhibition of tubulin polymerization is a known mechanism for some indole hybrids, and further studies could confirm if this is a relevant pathway for indole-morpholine compounds. mdpi.comnih.govresearchgate.net The pursuit of novel targets will be greatly aided by chemoproteomics and other advanced screening platforms to map the interaction landscape of these compounds within the cell.

Integration of Advanced Computational Techniques in Research

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and evaluation of new chemical entities. The integration of these techniques is set to accelerate the development of this compound derivatives.

Molecular docking and virtual screening are powerful in silico methods used to predict the binding affinity and orientation of ligands to a protein target. acs.orgpnrjournal.compnrjournal.com Researchers have successfully used these techniques to screen large libraries of indole-based compounds against targets like ERα and GSK-3β, identifying promising hit compounds for further experimental validation. acs.orgpnrjournal.compnrjournal.com These studies help in understanding the key interactions between the ligand and amino acid residues in the binding pocket. pensoft.net

Beyond simple docking, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing for the assessment of its stability over time. pensoft.net This can offer deeper insights into the binding mechanism and help refine the design of more potent inhibitors.

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is crucial in the early stages of drug development to assess the drug-like properties of new compounds. pnrjournal.compnrjournal.comeurekaselect.com By computationally filtering out molecules with predicted poor pharmacokinetic profiles, researchers can focus resources on candidates with a higher probability of success. The continued development and application of these computational tools will undoubtedly streamline the optimization of indole-morpholine compounds into viable drug candidates.

Development of Multifunctional Indole-Morpholine Hybrid Compounds

The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful approach to develop compounds with improved affinity, better efficacy, or novel mechanisms of action. The indole-morpholine scaffold is an ideal platform for creating such multifunctional hybrids. acs.orgnih.gov

Researchers have successfully synthesized and evaluated a variety of indole-morpholine hybrids. For instance, integrating a sulfonohydrazide moiety has led to the development of novel anticancer agents. acs.orgnih.gov Similarly, indole-pyrimidine hybrids bearing a morpholine group have shown significant antiproliferative activity, with some compounds acting as potent tubulin polymerization inhibitors. nih.govresearchgate.net

The combination with other heterocyclic systems, such as quinoline , has also been explored to create bioconjugates with potent and selective toxicity against cancer cells. mdpi.com The indole scaffold itself is found in numerous natural and synthetic compounds with a broad range of anti-infective properties, and creating hybrids is a key strategy in this field. nih.gov These hybrid compounds can exhibit polypharmacology, acting on multiple targets simultaneously, which can be advantageous for treating complex diseases like cancer or infections. mdpi.com Future work in this area will likely involve more complex designs, potentially incorporating linkers that are cleaved under specific physiological conditions to release multiple active agents.

Leveraging Structural Insights for Next-Generation Chemical Probes

A deep understanding of the structure-activity relationships (SAR) of the indole-morpholine scaffold is critical for designing not only therapeutic agents but also sophisticated chemical probes. These probes are invaluable tools for studying biological systems, validating drug targets, and elucidating mechanisms of action.

The indole ring system is a versatile scaffold for the development of small-molecule fluorogenic probes . rsc.org By strategically modifying the this compound structure with fluorophores, it is possible to create probes that signal the binding to a specific target through a change in fluorescence, enabling real-time imaging of biological processes.

Furthermore, the development of activity-based probes (ABPs) represents a cutting edge in chemical biology. nih.gov These probes are designed to covalently bind to the active site of specific enzymes in a mechanism-dependent manner. By incorporating a reporter tag (like biotin (B1667282) or a fluorescent dye) and a photoaffinity label onto the indole-morpholine scaffold, researchers could develop next-generation ABPs to selectively label and identify new enzyme targets in their native cellular environment. nih.govacs.org

Probing the substitution patterns around the indole ring has already led to the discovery of potent and selective inhibitors for targets like sphingosine (B13886) kinase 2. nih.gov This detailed structural knowledge is the foundation for designing highly selective chemical probes that can distinguish between closely related protein isoforms, a critical requirement for dissecting complex biological pathways. core.ac.uk

Q & A

Q. What are the recommended synthetic routes for 1H-indol-3-yl(morpholino)methanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of indole-morpholine methanone derivatives typically involves coupling reactions between indole precursors and morpholine-containing carbonyl reagents. For example:

  • Friedel-Crafts Acylation : React 1H-indole with morpholine-substituted acyl chlorides in anhydrous solvents (e.g., dichloromethane) under reflux, using Lewis acids like AlCl₃ as catalysts .
  • Cross-Coupling Strategies : Utilize Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce morpholine groups to pre-functionalized indole scaffolds. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) are critical for regioselectivity .

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust solvent polarity (e.g., switching from THF to DMF) to enhance solubility of intermediates.
  • Control temperature to prevent decomposition of thermally sensitive intermediates (e.g., nitro or sulfonyl groups) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to differentiate indole protons (δ 7.0–8.5 ppm) from morpholine protons (δ 3.5–4.0 ppm). The methanone carbonyl typically appears at δ 190–210 ppm in ¹³C NMR .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use derivatization (e.g., silylation) for volatile analysis. Monitor molecular ion peaks (e.g., m/z 299 for C₁₆H₁₃NO₃S derivatives) and fragmentation patterns .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify carbonyl stretches (~1650–1750 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .

Validation : Cross-reference with X-ray crystallography data (e.g., CCDC entries) to confirm bond lengths and angles in the crystal lattice .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., MAPK inhibitors). Focus on hydrogen bonding between the morpholine oxygen and active-site residues (e.g., Lys53 in PDB 1A9U) .
  • In Vitro Assays :
    • Test anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ values).
    • Evaluate antifungal potency using ergosterol biosynthesis inhibition models .
  • Substituent Variation : Systematically modify indole substituents (e.g., nitro, fluoro) and morpholine groups to correlate electronic effects with activity.

Q. Example Findings :

Substituent PositionBiological Activity (IC₅₀, μM)Target Protein
5-Fluoroindole0.45 (COX-2)MAPK
4-Nitroindole1.2 (Ergosterol Synthase)CYP51

Q. How can researchers reconcile contradictions in reported biological activities (e.g., anti-inflammatory vs. hallucinogenic effects)?

Methodological Answer:

  • Dose-Response Analysis : Conduct in vivo studies across a range of concentrations (nM–mM) to identify therapeutic vs. toxic thresholds. For example, low-dose anti-inflammatory effects (≤10 μM) may diverge from high-dose CNS activity (≥100 μM) .
  • Receptor Profiling : Use radioligand binding assays to assess affinity for off-target receptors (e.g., CB₁ cannabinoid receptors linked to hallucinogenic effects) .
  • Metabolite Screening : Identify active metabolites via LC-HRMS. For instance, hydroxylated derivatives may exhibit unintended psychoactivity .

Case Study : XLR-11, a fluoropentyl analog, shows anti-inflammatory activity at 1 μM but activates CB₁ receptors at 10 μM, explaining its dual classification as a therapeutic candidate and Schedule I substance .

Q. What challenges arise in ADMET profiling of this compound derivatives, and how can they be mitigated?

Methodological Answer:

  • Absorption : High logP values (>5) may reduce aqueous solubility. Use prodrug strategies (e.g., phosphate esters) or nanoformulations to enhance bioavailability .
  • Metabolism : Morpholine rings are prone to oxidation. Perform hepatic microsome assays to identify CYP450-mediated metabolites (e.g., N-oxides) .
  • Toxicity : Screen for hepatotoxicity using HepG2 cell viability assays. Replace metabolically labile groups (e.g., nitro) with bioisosteres (e.g., trifluoromethyl) .

Q. ADMET Data Template :

ParameterValue (Example)Method
Caco-2 Permeability25.6 × 10⁻⁶ cm/sIn vitro monolayer
Plasma Protein Binding89%Equilibrium dialysis
hERG InhibitionIC₅₀ = 12 μMPatch-clamp assay

Q. How can researchers ensure regulatory compliance given structural similarities to controlled substances (e.g., synthetic cannabinoids)?

Methodological Answer:

  • Structural Differentiation : Avoid substituents flagged by the DEA, such as tetramethylcyclopropyl or fluoropentyl groups. Use morpholine or piperazine rings instead .
  • Documentation : Maintain detailed records of synthetic pathways and analytical data to demonstrate intentional avoidance of controlled scaffolds.
  • Preemptive Screening : Submit derivatives for legal review using the DEA’s "Analogue Substance Evaluation" framework before publication or patenting .

Regulatory Reference : Compounds with indole-methanone cores bearing tetramethylcyclopropyl groups are classified as Schedule I hallucinogens under 21 CFR §1308.11 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.